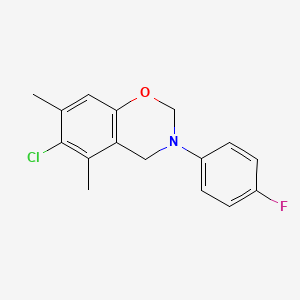

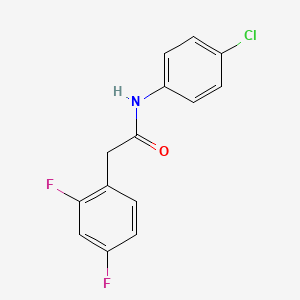

![molecular formula C14H15N3O3 B5515887 N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5515887.png)

N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds structurally related to N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide often involves multi-step organic reactions, utilizing key intermediates like methyl 3-methoxy-5-methylbenzoate and employing techniques such as acetylation and formylation. For example, Al-Sanea et al. (2020) describe the synthesis of certain aryloxy groups attached to the pyrimidine ring, a process that could inform the synthesis of our compound of interest (Al-Sanea, M. M., Parambi, D. G., Shaker, M., Elsherif, H., Elshemy, H. A., Bakr, R., Al-Warhi, T., Gamal, M., & Abdelgawad, M., 2020).

Molecular Structure Analysis

Understanding the molecular structure, including crystallographic studies, can reveal interaction patterns and stereochemistry critical for the compound's biological or chemical behavior. While specific studies on N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide's structure are not available, related work on compounds like p-methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside offers insights into how methoxyphenyl and acetamide groups interact within a molecular framework (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Reactions and Properties

The chemical reactivity of N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide-like compounds typically involves interactions with primary and heterocyclic amines, leading to the formation of Schiff bases and other nitrogen-containing heterocycles. For instance, Farouk et al. (2021) investigated the chemical behavior of a closely related N-pyrimidinylacetamide derivative, highlighting the versatility of these compounds in synthesizing nitrogen heterocycles (Farouk, O., Ibrahim, M., & El-Gohary, N. M., 2021).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. Studies on related compounds, such as the crystallographic analysis provided by Low et al. (1996), who examined the structure of a methylthiopyrimidine derivative, offer valuable parallels (Low, J. N., Ferguson, G., Cobo, J., Melguizo, M., Nogueras, M., & Sánchez, A., 1996).

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical entities and stability under various conditions, are essential for applications in synthesis and drug development. The work of Mao et al. (2015), focusing on the synthesis and crystal structure characterization of a methoxyimino-phenyl acetate, can provide insights into the chemical properties and reactivity patterns that might be expected for N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide (Mao, Da-jie, Hu, C., Wang, Wei-wei, Du, Xiao-hua, & Xu, Zhen-yuan, 2015).

科学的研究の応用

Synthesis and Cytotoxic Activity

N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide and its derivatives have been explored for their anticancer potential. A study by Al-Sanea et al. (2020) on certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, using methyl 3-methoxy-5-methylbenzoate as a key intermediate, tested these compounds on 60 cancer cell lines. One compound showed appreciable cancer cell growth inhibition against eight cancer cell lines, marking a significant step in anticancer agent development Al-Sanea et al., 2020.

Antimicrobial and Anti-inflammatory Activities

Another study focused on the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating their application as anti-inflammatory and analgesic agents. The compounds exhibited significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting their potential in developing new therapeutic agents Abu‐Hashem et al., 2020.

Oxazolidinone Antibacterial Agents

Research into oxazolidinone antibacterial agents uncovered novel analogs with a unique mechanism of bacterial protein synthesis inhibition. These compounds demonstrated effective in vitro antibacterial activities against a variety of clinically important human pathogens, highlighting their potential in treating resistant bacterial infections Zurenko et al., 1996.

Chemical Reactivity and Biological Evaluation

Farouk et al. (2021) investigated the chemical behavior of a novel compound towards primary and heterocyclic amines, leading to the synthesis of diverse nitrogen heterocyclic compounds with potential biological activities. This study contributes to the understanding of the compound's reactivity and its application in developing new drugs Farouk et al., 2021.

Green Synthesis for Azo Disperse Dyes

A study by Zhang Qun-feng (2008) on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes production, showcased an environmentally friendly approach to chemical synthesis. The novel Pd/C catalyst used offers high activity, selectivity, and stability, contributing to sustainable industrial processes Zhang Qun-feng, 2008.

特性

IUPAC Name |

N-(4-methoxyphenyl)-2-(4-methylpyrimidin-2-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-10-7-8-15-14(16-10)20-9-13(18)17-11-3-5-12(19-2)6-4-11/h3-8H,9H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJBFBVYRRRMCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OCC(=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-pyridin-3-ylpyrimidine](/img/structure/B5515805.png)

![cis-4-[4-({4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}carbonyl)-1H-1,2,3-triazol-1-yl]cyclohexanamine](/img/structure/B5515820.png)

![1-cyclopropyl-N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5515828.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5515835.png)

![8-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5515847.png)

![2-allyl-9-[3-(4-fluorophenoxy)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515852.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5515861.png)

![methyl 4-ethyl-5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5515883.png)

![5-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methylpiperidin-2-one](/img/structure/B5515896.png)